Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as norbornene dicarboxylic acid, is a bicyclic compound with the molecular formula C9H10O4. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Mechanism of Action
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can undergo reactions such as epoxidation , indicating that it may interact with its targets through covalent bonding or other chemical transformations.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are currently unknown. The compound’s ability to form amides suggests that it may influence pathways involving amide bonds, such as peptide synthesis or degradation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its solubility in diethyl ether suggests that it may be lipophilic, potentially affecting its absorption and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the presence of oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction is typically carried out under reflux conditions in an inert solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient mixing and heat transfer . The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. The final product is isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the carboxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Forms dicarboxylic acids or anhydrides.
Reduction: Produces saturated bicyclic compounds.
Substitution: Yields halogenated or aminated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Lacks the double bond present in bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, resulting in different reactivity and applications.
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid: Has a double bond in a different position, leading to variations in chemical behavior and uses.
Hexachlorothis compound: Contains chlorine atoms, which significantly alter its chemical properties and applications.
Uniqueness
This compound is unique due to its specific double bond position and rigid bicyclic structure, which confer distinct reactivity and versatility in various chemical transformations . Its ability to undergo selective reactions makes it valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871593 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid | |
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CAS No. |
3813-52-3, 1200-88-0, 3853-88-1, 7288-32-6 | |
Record name | 5-Norbornene-2,3-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3813-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Norbornene-2,3-dicarboxylic acid | |
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Record name | Nadic acid | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Record name | 8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.184 | |
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Record name | cis-5-Norbornene-endo-2,3-dicarboxylic Acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol.
A: Yes, studies have utilized various spectroscopic techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly useful in analyzing the structure and behavior of these compounds. [] [] For instance, researchers have employed NMR to study the effects of complexation with lanthanide ions on the chemical shifts of protons in this compound. []
A: Modifying the substituents on the dicarboxylic acid groups significantly influences the compound's properties. For instance, attaching oligo(ethylene glycol) chains to the dicarboxylic acid groups can impart water solubility and thermoresponsive behavior to the resulting polymers. [] The length of these chains directly affects the lower critical solution temperature (LCST) and the sharpness of the transition. []
A: Researchers frequently utilize NMR spectroscopy to investigate the structure, interactions, and reaction mechanisms involving this compound. [] [] Additionally, techniques like Matrix Assisted Laser Desorption Ionization - Time of Flight (MALDI-TOF) mass spectrometry prove valuable in analyzing the composition and molecular weight distribution of polymers synthesized from this compound. [] UV/Vis spectrometry has also been employed to monitor the kinetics of reactions involving this compound and ruthenium complexes. []
ANone: While the provided research articles don't directly address the environmental impact, it's crucial to consider the potential ecological effects of any chemical compound. Further research is necessary to evaluate the biodegradability, ecotoxicological profile, and sustainable disposal methods for this compound and its derivatives.
A: The research on this compound and its derivatives has evolved alongside advancements in organic synthesis, polymer chemistry, and catalysis. Early studies focused on understanding the reactivity of the norbornene double bond and the stereochemistry of its derivatives. The development of ROMP using well-defined metal catalysts marked a significant milestone, opening up new avenues for synthesizing polymers with controlled architectures and properties. [] []
A: The study of this compound and its derivatives exemplifies the synergy between different scientific disciplines. For instance, combining organic synthesis with polymer chemistry has led to the development of novel materials with tailored properties like thermoresponsiveness. [] Furthermore, integrating computational chemistry with experimental techniques could provide valuable insights into the reaction mechanisms, kinetics, and structure-property relationships of these compounds. [] []
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